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Compound of Interest

Compound Name: 3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178

In-Depth Technical Guide: 3-amino-N,4-
dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N,4-dimethylbenzamide,
including its chemical properties, a plausible synthetic route, and a discussion of its potential
applications based on structurally similar compounds. While specific biological activity and
detailed experimental protocols for this exact molecule are not extensively documented in
publicly available literature, this guide extrapolates likely characteristics and methodologies to
support further research and development.

Core Molecular Data

3-amino-N,4-dimethylbenzamide is an aromatic amide with the following key identifiers and
properties.
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Property Value Source
Molecular Formula CoH12N20

Molecular Weight 164.20 g/mol

CAS Number 54884-19-4

) CC1=C(C=C(C=C1)C(=0)NC)
Canonical SMILES
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Physical Form Solid (predicted)

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 3-amino-N,4-dimethylbenzamide
is not readily available. However, based on established organic chemistry principles and
synthesis routes for analogous compounds, a logical two-step synthetic pathway can be
proposed. This pathway starts from the commercially available precursor, 4-methyl-3-
nitrobenzoic acid.

Plausible Synthetic Pathway

The synthesis can be logically divided into two primary stages:

+ Amide Formation: Conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid to
an N-methylamide.

« Nitro Group Reduction: Reduction of the nitro group to a primary amine to yield the final
product.
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4-Methyl-3-nitrobenzoic Acid
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Caption: Plausible two-step synthesis of 3-amino-N,4-dimethylbenzamide.

Experimental Protocol: A General Approach

The following protocols are generalized procedures for the key transformations in the proposed
synthesis. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N,4-Dimethyl-3-nitrobenzamide (Amidation)

This procedure involves the conversion of the starting carboxylic acid to a more reactive acid
chloride, followed by amidation.
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Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), suspend 4-methyl-3-nitrobenzoic acid in a dry, non-protic solvent
such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-
dimethylformamide (DMF).

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCIz) or oxalyl
chloride, to the suspension at room temperature.

Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer
chromatography (TLC) until the starting material is consumed.

Once the reaction is complete, cool the mixture and remove the solvent and excess
chlorinating agent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl
chloride. This intermediate is often used immediately in the next step without further
purification.

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the
solution in an ice bath.

Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) to
the stirred acid chloride solution. An excess of methylamine is typically used to react with the
acid chloride and to neutralize the HCI byproduct.

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the
completion of the reaction.

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting
crude N,4-dimethyl-3-nitrobenzamide can be purified by recrystallization or column
chromatography.

Step 2: Synthesis of 3-amino-N,4-dimethylbenzamide (Nitro Reduction)

Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent
can depend on the scale of the reaction and the presence of other functional groups.
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o Method A: Metal/Acid Reduction (e.g., Tin(Il) Chloride)
o Dissolve the N,4-dimethyl-3-nitrobenzamide intermediate in a solvent such as ethanol.

o Add an excess of tin(ll) chloride dihydrate (SnCl2:2H20) and concentrated hydrochloric
acid.

o Heat the mixture to reflux and monitor by TLC.

o Upon completion, cool the reaction and carefully neutralize the excess acid by the slow
addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide
solution until the pH is basic.

o Extract the product into an organic solvent like ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude product.

e Method B: Catalytic Hydrogenation

o Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl
acetate).

o Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

o Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator)
and stir vigorously at room temperature.

o Monitor the reaction until the uptake of hydrogen ceases or TLC analysis shows
completion.

o Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain the product.

Potential Applications and Biological Relevance
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While there is a lack of specific data for 3-amino-N,4-dimethylbenzamide, the structurally
related compound, 3-amino-4-methylbenzamide, is noted as a useful research chemical and an
important intermediate for the synthesis of pharmaceutical APIs and dyes.[1] It has also been
identified as a useful starting material for the preparation of heteroaryl compounds that act as
ERK1/ERK2 inhibitors, which are relevant in cancer research.[2]

The benzamide scaffold is a common feature in many biologically active molecules and
approved drugs.[3] The presence and relative positions of the amino, methyl, and N-
methylamide substituents on the benzene ring of 3-amino-N,4-dimethylbenzamide could
make it a candidate for investigation in several areas of drug discovery, including but not limited
to:

» Kinase Inhibition: As seen with similar structures, this compound could be explored as a
potential inhibitor of various protein kinases involved in cell signaling pathways related to
cancer and other diseases.

e Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore for other
enzyme classes.

» Building Block for Complex Molecules: It can serve as a versatile starting material for the
synthesis of more complex molecules with potential therapeutic value.

Further research, including in vitro screening and biological assays, is necessary to determine
the specific biological activity and potential therapeutic applications of 3-amino-N,4-
dimethylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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